
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide
Overview
Description
“N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide” is a chemical compound with the molecular weight of 250.04 .
Molecular Structure Analysis
The molecular structure of “N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide” can be represented by the InChI code: 1S/C8H6BrF2NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) . This indicates that the molecule consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an acetamide group .Physical And Chemical Properties Analysis
“N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide” is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide, also known as N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide:
Pharmaceutical Development
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide has shown potential in pharmaceutical research, particularly as a lead compound for developing new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory, anti-cancer, and antimicrobial agents . Researchers are exploring its efficacy and safety profiles to develop novel therapeutic agents.
Chemical Synthesis
This compound is valuable in organic chemistry for synthesizing more complex molecules. Its functional groups (bromo, difluoro, and chloroacetamide) make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals . It can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, to create diverse chemical entities.
Material Science
In material science, N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is used to develop new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and chemical resistance . This makes it useful in creating advanced materials for electronics, coatings, and structural applications.
Biological Research
The compound is employed in biological research to study its effects on cellular processes and pathways. Its ability to modulate enzyme activity and protein interactions makes it a valuable tool for investigating cellular mechanisms and identifying potential therapeutic targets . Researchers use it in vitro and in vivo studies to understand its biological activity and potential health benefits.
Agricultural Chemistry
In agricultural chemistry, N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide is explored for its potential as a pesticide or herbicide. Its chemical properties allow it to disrupt the growth and development of pests and weeds, providing a basis for developing new agrochemicals . Studies focus on its efficacy, environmental impact, and safety for non-target organisms.
Mechanism of Action
Safety and Hazards
The safety data sheet (SDS) for “N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide” was not found in the available sources . Therefore, it’s recommended to handle this compound with the general precautions used for chemical substances, including avoiding inhalation, ingestion, and contact with skin and eyes .
properties
IUPAC Name |
N-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF2NO/c9-4-1-6(12)7(2-5(4)11)13-8(14)3-10/h1-2H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPHIDXEBDSQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-bromo-2,5-difluorophenyl)-2-chloroacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3041291.png)
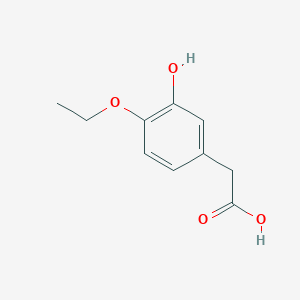

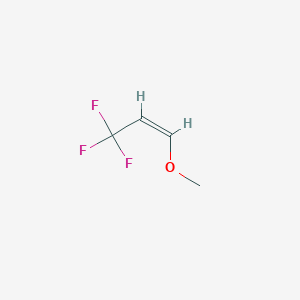

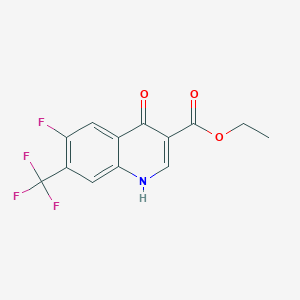

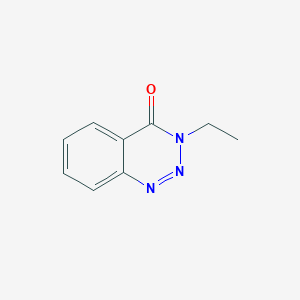



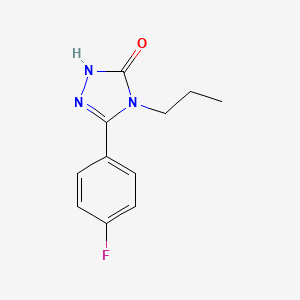
![1H-pyrazolo[4,3-b]pyridine](/img/structure/B3041312.png)
